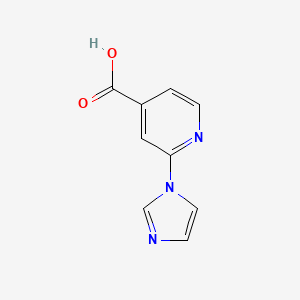

2-(1H-Imidazol-1-yl)isonicotinic acid

Vue d'ensemble

Description

The compound “2-(1H-Imidazol-1-yl)isonicotinic acid” is a chemical compound with the molecular formula C9H7N3O2 . It is used for proteomics research . The compound is a zwitterion, in which the deprotonated negatively charged carboxylate end shows almost identical C-O bond distances due to resonance .

Molecular Structure Analysis

The molecular structure of “2-(1H-Imidazol-1-yl)isonicotinic acid” involves intermolecular O-H⋯O and N-H⋯O hydrogen bonds, which define a tightly bound three-dimensional structure . The molecules are involved in intermolecular O-H⋯O and N-H⋯O hydrogen bonds, which define a tightly bound three-dimensional structure .Applications De Recherche Scientifique

Therapeutic Potential

Imidazole, a core component of “2-(1H-Imidazol-1-yl)isonicotinic acid”, has a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antifungal Activity

Compounds containing the imidazole moiety have been found to exhibit antifungal activity. They have been used in the treatment of infections caused by Candida albicans and non-albicans Candida species .

Anti-Tubercular Activity

2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, a derivative of imidazole, has been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Pharmaceutical Applications

“2-(1H-Imidazol-1-yl)isonicotinic acid” can be used as a pharmaceutical secondary standard. It is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses .

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications. They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Regiocontrolled Synthesis

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted. This is due to the preponderance of applications to which this important heterocycle is being deployed .

Safety and Hazards

The safety data sheet for a similar compound, “(1H-Imidazol-1-yl)benzoic acid”, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Imidazole-containing compounds, which include 2-(1h-imidazol-1-yl)isonicotinic acid, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific biological context.

Mode of Action

For instance, some imidazole derivatives have been reported to block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes . The specific interactions of 2-(1H-Imidazol-1-yl)isonicotinic acid with its targets would depend on the nature of the targets and the biological context.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound may affect multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound and the biological context.

Pharmacokinetics

Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents This suggests that 2-(1H-Imidazol-1-yl)isonicotinic acid may have good bioavailability

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels. The specific effects would depend on the compound’s targets and mode of action.

Propriétés

IUPAC Name |

2-imidazol-1-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-1-2-11-8(5-7)12-4-3-10-6-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLXZHOMEIHQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650360 | |

| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Imidazol-1-yl)isonicotinic acid | |

CAS RN |

914637-28-8 | |

| Record name | 2-(1H-Imidazol-1-yl)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)

-amino]acetic acid](/img/structure/B1328800.png)

![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)

![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)

![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328818.png)

![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328819.png)

-amino]acetic acid](/img/structure/B1328822.png)

amino]-acetic acid](/img/structure/B1328824.png)

![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)

![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)